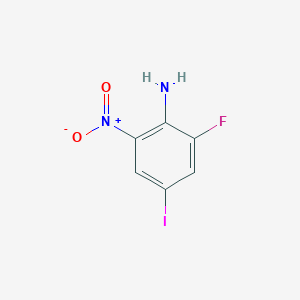

2-Fluoro-4-iodo-6-nitroaniline

Description

BenchChem offers high-quality 2-Fluoro-4-iodo-6-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-iodo-6-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-iodo-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FIN2O2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXIIZLLZNKTXHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379071 | |

| Record name | 2-fluoro-4-iodo-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517920-73-9 | |

| Record name | Benzenamine, 2-fluoro-4-iodo-6-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517920-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-fluoro-4-iodo-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-4-iodo-6-nitroaniline: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-iodo-6-nitroaniline is a highly functionalized aromatic compound that has emerged as a critical building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring an amine, a nitro group, and two different halogen atoms on a benzene ring, provides a versatile platform for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for a wide range of chemical transformations, making it an invaluable intermediate in the preparation of pharmacologically active molecules. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 2-Fluoro-4-iodo-6-nitroaniline, with a particular focus on its role in the development of targeted cancer therapies.

Physicochemical and Spectroscopic Properties

2-Fluoro-4-iodo-6-nitroaniline is a yellow crystalline solid.[1] While extensive experimental data for this specific compound is not widely published, its properties can be inferred from available data and comparison with structurally related molecules.

Table 1: Physicochemical Properties of 2-Fluoro-4-iodo-6-nitroaniline and Related Compounds

| Property | 2-Fluoro-4-iodo-6-nitroaniline | 2-Fluoro-4-iodoaniline | 2-Fluoro-4-nitroaniline |

| CAS Number | 517920-73-9[1] | 29632-74-4[2] | 369-35-7 |

| Molecular Formula | C₆H₄FIN₂O₂[1] | C₆H₅FIN[2] | C₆H₅FN₂O₂ |

| Molecular Weight | 282.01 g/mol [3] | 237.01 g/mol [2] | 156.11 g/mol |

| Appearance | Yellow crystal powder[1] | Off-white to brown powder[4] | Brown powder |

| Melting Point | Not available | 55-57 °C[2] | Not available |

| Boiling Point | 333.2±42.0 °C (Predicted)[1] | 259 °C[4] | Not available |

| Solubility | Not available | Insoluble in water[2] | Not available |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum would likely show two aromatic protons, each exhibiting splitting patterns influenced by the adjacent fluorine and other substituents. The chemical shifts would be in the aromatic region, deshielded by the electron-withdrawing nitro group. The amine protons would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbon attached to the fluorine atom would show a characteristic large coupling constant (¹J C-F).

-

IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and C-F, C-I, and C-N bond vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 282). The isotopic pattern of iodine would be observable.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of 2-Fluoro-4-iodo-6-nitroaniline is not widely published, a plausible synthetic route can be devised based on standard organic chemistry transformations. A common strategy would involve the nitration of a pre-functionalized aniline derivative.

A potential synthetic pathway is the nitration of 2-fluoro-4-iodoaniline. This reaction would need to be carefully controlled to achieve the desired regioselectivity, placing the nitro group ortho to the fluorine and para to the iodine.

Figure 1: Proposed synthesis of 2-Fluoro-4-iodo-6-nitroaniline.

Reactivity:

The reactivity of 2-Fluoro-4-iodo-6-nitroaniline is dictated by its diverse functional groups:

-

Amino Group: The primary amine is a versatile functional handle. It can undergo diazotization followed by various substitution reactions (Sandmeyer, Schiemann, etc.) to introduce a wide range of substituents. It can also participate in nucleophilic substitution and condensation reactions to form amides, ureas, and other derivatives.

-

Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. However, it can be readily reduced to an amino group, providing a pathway to diamino-substituted aromatic compounds. This transformation is crucial in many synthetic strategies.

-

Halogen Atoms (Fluorine and Iodine): The fluorine and iodine atoms offer opportunities for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form carbon-carbon and carbon-heteroatom bonds. The iodine atom is generally more reactive in these transformations than the fluorine atom.

Applications in Drug Discovery: A Key Intermediate for Kinase Inhibitors

The primary significance of 2-Fluoro-4-iodo-6-nitroaniline in drug discovery lies in its role as a key intermediate in the synthesis of complex heterocyclic molecules, particularly kinase inhibitors. The strategic placement of its functional groups allows for the construction of the core scaffolds of many targeted therapies.

A prominent example is the synthesis of Trametinib , a selective MEK1 and MEK2 inhibitor used in the treatment of various cancers.[5] While 2-Fluoro-4-iodo-6-nitroaniline itself is not a direct precursor, its reduced form, 2-fluoro-4-iodoaniline , is a crucial starting material.[5][6] The synthesis of Trametinib highlights the importance of this structural motif.

Illustrative Synthetic Workflow in the Context of Trametinib:

The synthesis of Trametinib involves the construction of a substituted pyrido[2,3-d]pyrimidine core. The 2-fluoro-4-iodophenylamino moiety, derived from 2-fluoro-4-iodoaniline, is a critical component of the final drug structure.[7]

Figure 2: Conceptual workflow for the role of the 2-fluoro-4-iodoaniline moiety in the synthesis of Trametinib.

The presence of the fluorine atom can enhance the binding affinity of the drug to its target protein and improve its metabolic stability.[3] The iodine atom serves as a handle for further chemical modifications or for the introduction of radioisotopes for imaging studies.[8]

Safety and Handling

2-Fluoro-4-iodo-6-nitroaniline is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on data for structurally similar compounds, it is likely to be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[9]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

2-Fluoro-4-iodo-6-nitroaniline is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of reactive functional groups provides chemists with a powerful tool for the construction of complex molecular architectures with potential therapeutic applications. The demonstrated importance of the structurally related 2-fluoro-4-iodoaniline in the synthesis of the kinase inhibitor Trametinib underscores the significance of this class of compounds in modern drug discovery. As the demand for novel and effective targeted therapies continues to grow, the utility of 2-Fluoro-4-iodo-6-nitroaniline and its derivatives is likely to expand, making it a key intermediate for the development of next-generation pharmaceuticals.

References

-

Sethi, M. K., Mahajan, S., Mara, B., Veera, U., Nimmagadda, A., & Chakraborty, P. (n.d.). Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. Der Pharmacia Lettre. [Link]

-

apicule. (n.d.). 2-Fluoro-4-iodoaniline (CAS No: 29632-74-4) API Intermediate Manufacturers. [Link]

-

Peko, K., et al. (2020). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Journal of Nuclear Medicine. [Link]

- Google Patents. (n.d.).

-

Organic Syntheses. (n.d.). 2,6-DIIODO-p-NITROANILINE. [Link]

-

ACS Publications. (2016). A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. The Journal of Organic Chemistry. [Link]

-

PubChem. (n.d.). 2-Fluoro-4-iodoaniline. [Link]

-

LOCKSS. (n.d.). THE FOUR 6-HALO-7-NITROQUINOXALINES. [Link]

-

Academic Journals. (2011). Schiff base liquid crystals with terminal iodo group: Synthesis and thermotropic properties. International Journal of the Physical Sciences. [Link]

-

ACS Publications. (2016). Silver(I)-Catalyzed Iodination of Arenes: Tuning the Lewis Acidity of N-Iodosuccinimide Activation. Organic Letters. [Link]

-

ACS Publications. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega. [Link]

Sources

- 1. 2-FLUORO-4-IODO-6-NITROANILINE | 517920-73-9 [chemicalbook.com]

- 2. 2-Fluoro-4-iodoaniline, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lifechempharma.com [lifechempharma.com]

- 5. apicule.com [apicule.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]

- 8. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

"2-Fluoro-4-iodo-6-nitroaniline" molecular weight

An In-Depth Technical Guide to 2-Fluoro-4-iodo-6-nitroaniline: Properties, Synthesis, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Date: February 7, 2026

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-4-iodo-6-nitroaniline, a key halogenated and nitrated aromatic amine that serves as a critical building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, explore its reactivity through a detailed synthetic protocol for a key pharmaceutical intermediate, and discuss its broader applications in the context of drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this compound in their work.

Introduction: The Strategic Importance of Substituted Anilines

Substituted anilines are foundational scaffolds in the synthesis of a vast array of pharmaceuticals and bioactive molecules. The precise arrangement of different functional groups on the aniline ring allows for the fine-tuning of steric and electronic properties, which in turn dictates the molecule's reactivity and its potential as a drug candidate. 2-Fluoro-4-iodo-6-nitroaniline is a prime example of a strategically functionalized starting material. The presence of an amine group for nucleophilic attack or diazotization, a nitro group which can be reduced for further derivatization, and two different halogen atoms (fluorine and iodine) at specific positions, offers a rich chemical handle for diverse synthetic transformations.[1] Aromatic nitro compounds, in particular, play a significant role in the synthesis of numerous drugs.

Physicochemical and Structural Properties

The molecular architecture of 2-Fluoro-4-iodo-6-nitroaniline is key to its utility. The electron-withdrawing nature of the nitro and fluoro groups deactivates the aromatic ring, influencing its reactivity in substitution reactions. The iodine atom provides a site for cross-coupling reactions, a cornerstone of modern synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Weight | 282.01 g/mol | [2][3] |

| Molecular Formula | C₆H₄FIN₂O₂ | [2][3][4] |

| CAS Number | 517920-73-9 | [2][3][4] |

| Appearance | Solid, yellow crystal powder | [4] |

| Purity | Typically ≥98% | [2][4] |

| Boiling Point | 333.2±42.0 °C (Predicted) | [4] |

| Density | 2.172 g/cm³ (Predicted) | [4] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [4] |

The interplay of these functional groups makes 2-Fluoro-4-iodo-6-nitroaniline a versatile precursor in multi-step synthetic pathways.

Synthesis and Reactivity: A Case Study in Pharmaceutical Intermediate Synthesis

While the direct synthesis of 2-Fluoro-4-iodo-6-nitroaniline is a specialized process, its application in the synthesis of advanced pharmaceutical intermediates highlights its practical value. A closely related compound, 2-fluoro-4-nitroaniline, is utilized in a scalable, two-step process to create a key intermediate for the potent anti-tuberculosis drug candidate, TBI-223.[1][5] This process demonstrates the typical reactivity of the amine group in such scaffolds.

Experimental Protocol: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

This protocol is adapted from a demonstrated synthesis utilizing a related aniline and illustrates a common synthetic application.[5]

Objective: To synthesize a key spirocyclic intermediate via N-alkylation of a substituted aniline.

Reaction Scheme:

Caption: Synthetic route to a key TBI-223 intermediate.

Materials:

-

2-Fluoro-4-nitroaniline (1.0 equivalent)

-

3,3-Bis(bromomethyl)oxetane (BBMO) (1.2 equivalents)

-

Sodium hydroxide (NaOH), 50 wt % solution in water

-

Appropriate organic solvent (e.g., determined through optimization)

-

Optional catalyst: Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI)

Procedure:

-

Vessel Charging: To a suitable reaction vessel, add 2-fluoro-4-nitroaniline and the chosen solvent.[5]

-

Reagent Addition: Add 3,3-bis(bromomethyl)oxetane to the mixture.[5]

-

Reaction Initiation: Begin stirring and heat the reaction mixture to the desired temperature. The aqueous sodium hydroxide is then added. The use of a strong base like NaOH is crucial for deprotonating the aniline nitrogen, thereby increasing its nucleophilicity to facilitate the alkylation reaction.

-

Monitoring: The reaction progress should be monitored by a suitable analytical technique, such as HPLC or TLC, to ensure the consumption of the starting material.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the organic product is isolated. This typically involves extraction and washing steps to remove inorganic salts and unreacted starting materials.

-

Purification: The crude product is then purified, commonly by recrystallization or column chromatography, to yield the desired 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.

This synthetic approach showcases a direct, protecting-group-free alkylation, which is highly desirable in industrial applications for its efficiency and cost-effectiveness.[5]

Applications in Drug Discovery

The primary value of 2-Fluoro-4-iodo-6-nitroaniline lies in its role as a versatile building block for creating more complex molecules with potential pharmacological activity.[1][5] The nitro group can be reduced to an amine, which can then be further functionalized, for instance, by forming amides or participating in coupling reactions. The fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the iodine atom is an excellent handle for introducing molecular complexity via cross-coupling reactions like Suzuki or Sonogashira couplings.

The application of a similar precursor in the synthesis of the anti-tuberculosis candidate TBI-223 underscores the importance of such fluorinated nitroanilines in addressing critical global health challenges.[1]

Safety, Handling, and Storage

Due to its hazardous nature, proper handling of 2-Fluoro-4-iodo-6-nitroaniline is paramount.

Hazard Identification

The compound is classified with the following hazards:

-

Harmful if swallowed.[2]

-

Causes skin irritation.[2]

-

Causes serious eye irritation.[2]

-

Harmful if inhaled.[2]

-

May cause respiratory irritation.[2]

Recommended Safety Protocols

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or with the powder directly.

Handling and Storage:

-

Work in a well-ventilated area, preferably a chemical fume hood.[6][7]

-

Wash hands thoroughly after handling.[2]

-

Store in a cool, dry place in a tightly sealed container.[4][6]

-

Keep away from incompatible materials such as strong oxidizing agents and acids.[6]

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

-

In Case of Skin Contact: Immediately wash with soap and plenty of water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting.

Always consult the material safety data sheet (MSDS) before use.[6][7][8][9][10]

Conclusion

2-Fluoro-4-iodo-6-nitroaniline is a high-value chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of functional groups provides a versatile platform for the synthesis of complex molecular architectures. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for any researcher or scientist aiming to incorporate this potent building block into their synthetic strategies.

References

-

National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-iodoaniline. PubChem. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2-Fluoro-4-iodo-6-nitroaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-nitroaniline. PubChem. Retrieved from [Link]

-

Kletskov, A. V., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(16), 4965. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 2-Fluoro-4-iodo-6-nitroaniline [oakwoodchemical.com]

- 4. 517920-73-9|2-FLUORO-4-IODO-6-NITROANILINE|SHANGHAI MINSTAR CHEMICAL CO., LTD. [minstargroup.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sodiumiodide.net [sodiumiodide.net]

- 9. carlroth.com [carlroth.com]

- 10. westliberty.edu [westliberty.edu]

An In-Depth Technical Guide to 2-Fluoro-4-iodo-6-nitroaniline: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and development, the strategic importance of well-defined molecular scaffolds cannot be overstated. These foundational structures serve as the starting point for the synthesis of complex active pharmaceutical ingredients (APIs). Among these, halogenated and nitrated anilines have emerged as particularly valuable due to their versatile reactivity and their ability to modulate the pharmacokinetic and pharmacodynamic properties of a final drug molecule. This guide provides a comprehensive technical overview of 2-Fluoro-4-iodo-6-nitroaniline, a key intermediate whose unique substitution pattern has made it a cornerstone in the synthesis of targeted therapeutics. As a Senior Application Scientist, my aim is to present not just the "what" but the "why"—elucidating the chemical logic and strategic considerations that make this compound a subject of significant interest for researchers in medicinal chemistry and process development.

Molecular Structure and Physicochemical Properties

2-Fluoro-4-iodo-6-nitroaniline is a polysubstituted aniline derivative with the chemical formula C₆H₄FIN₂O₂. Its structure is characterized by an aniline core bearing a fluorine atom and a nitro group ortho to the amino group, and an iodine atom in the para position.

Chemical Structure:

The strategic placement of these three distinct functional groups—a nucleophilic amine, and electron-withdrawing fluorine, nitro, and iodine groups—creates a molecule with a unique electronic and steric profile, predisposing it to a range of selective chemical transformations.

Physicochemical Data Summary:

| Property | Value | Source |

| CAS Number | 517920-73-9 | |

| Molecular Formula | C₆H₄FIN₂O₂ | |

| Molecular Weight | 282.01 g/mol | |

| Appearance | Yellow to brown solid/powder | |

| Predicted Boiling Point | 333.2 ± 42.0 °C | |

| Predicted pKa | -2.68 ± 0.25 | |

| Storage | Sealed in dry, 2-8°C |

Synthesis of 2-Fluoro-4-iodo-6-nitroaniline: A Strategic Approach

The synthesis of 2-Fluoro-4-iodo-6-nitroaniline is not explicitly detailed in readily available literature. However, based on established principles of aromatic chemistry, a logical and efficient synthetic route involves the nitration of a readily available precursor, 2-fluoro-4-iodoaniline. The directing effects of the substituents on the aniline ring are key to the success of this transformation.

The amino group is a powerful ortho-, para-director and activating group. The fluorine and iodine atoms are also ortho-, para-directors but are deactivating. In this case, the strong activating effect of the amino group will dominate, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. Since the para position is blocked by the iodine atom, and one ortho position is occupied by the fluorine atom, the nitration is expected to occur at the other vacant ortho position (C6).

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-4-iodo-6-nitroaniline

Abstract

This technical guide provides a comprehensive overview of a strategic synthesis pathway for 2-Fluoro-4-iodo-6-nitroaniline, a key intermediate in the development of advanced pharmaceutical compounds. The synthesis is designed for researchers, scientists, and professionals in drug development, focusing on a logical, multi-step approach commencing from the readily available precursor, 2-fluoroaniline. This document elucidates the causal reasoning behind the experimental choices, ensuring scientific integrity and reproducibility. Detailed, step-by-step protocols for each reaction, including amino group protection, nitration, iodination, and deprotection, are provided. The guide is supplemented with visual diagrams of the synthesis pathway and quantitative data tables for practical laboratory application.

Introduction: The Significance of 2-Fluoro-4-iodo-6-nitroaniline

2-Fluoro-4-iodo-6-nitroaniline is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-donating amino group, an electron-withdrawing nitro group, and two halogen atoms (fluorine and iodine), makes it a versatile building block for the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). The strategic placement of these functional groups allows for selective chemical modifications, enabling the construction of novel molecular scaffolds with potential therapeutic applications.

Strategic Synthesis Pathway: A Rationale-Driven Approach

The synthesis of 2-Fluoro-4-iodo-6-nitroaniline requires a carefully planned sequence of reactions to ensure the correct regiochemistry of the final product. The chosen pathway begins with 2-fluoroaniline and proceeds through a series of electrophilic aromatic substitution reactions. The order of these reactions is dictated by the directing effects of the substituents on the aromatic ring.

The amino group (-NH₂) is a strongly activating ortho-, para-director, while the fluoro group (-F) is a deactivating ortho-, para-director. The nitro group (-NO₂) is a strongly deactivating meta-director. To achieve the desired 2,4,6-substitution pattern, it is crucial to modulate the reactivity of the starting material and introduce the substituents in a specific order.

The proposed synthesis pathway is as follows:

-

Protection of the Amino Group: The highly reactive amino group of 2-fluoroaniline is first protected by acetylation to form N-(2-fluorophenyl)acetamide. This prevents unwanted side reactions during nitration and helps to direct the incoming nitro group to the desired position.[1][2][3][4][5]

-

Nitration: The N-(2-fluorophenyl)acetamide is then nitrated to introduce the nitro group at the 4-position, yielding N-(2-fluoro-4-nitrophenyl)acetamide. The acetamido group directs the nitration primarily to the para position.

-

Iodination: The subsequent iodination introduces the iodine atom at the 6-position, resulting in N-(2-fluoro-4-iodo-6-nitrophenyl)acetamide. The acetamido and fluoro groups direct the iodine to the available ortho position.

-

Deprotection of the Amino Group: Finally, the acetyl protecting group is removed by hydrolysis to yield the target molecule, 2-fluoro-4-iodo-6-nitroaniline.

This strategic sequence ensures the desired isomer is obtained with high selectivity.

Visualizing the Synthesis Pathway

The overall synthetic workflow is depicted in the following diagram:

Caption: A four-step synthesis of 2-Fluoro-4-iodo-6-nitroaniline.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for each stage of the synthesis.

Step 1: Synthesis of N-(2-Fluorophenyl)acetamide (Protection)

Causality: The acetylation of the amino group is a critical first step to reduce its high reactivity and to control the regioselectivity of the subsequent nitration step. The bulky acetyl group also sterically hinders substitution at the ortho positions, favoring the para position for the incoming nitro group.[1][3][4][5]

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2-Fluoroaniline | 111.12 | 11.1 g | 0.1 |

| Acetic Anhydride | 102.09 | 12.2 g (11.3 mL) | 0.12 |

| Glacial Acetic Acid | 60.05 | 50 mL | - |

Protocol:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 11.1 g (0.1 mol) of 2-fluoroaniline in 50 mL of glacial acetic acid.

-

Slowly add 12.2 g (0.12 mol) of acetic anhydride to the solution with stirring.

-

Heat the reaction mixture to reflux for 30 minutes.

-

Allow the mixture to cool to room temperature and then pour it into 250 mL of ice-cold water with stirring.

-

Collect the precipitated white solid by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain pure N-(2-fluorophenyl)acetamide.

Step 2: Synthesis of N-(2-Fluoro-4-nitrophenyl)acetamide (Nitration)

Causality: The nitration is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺), generated from nitric acid and sulfuric acid, acts as the electrophile. The acetamido group is an ortho-, para-director, and due to steric hindrance from the acetyl group, the para-product is predominantly formed.[6]

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| N-(2-Fluorophenyl)acetamide | 153.15 | 15.3 g | 0.1 |

| Concentrated Sulfuric Acid | 98.08 | 40 mL | - |

| Concentrated Nitric Acid | 63.01 | 7.0 mL | ~0.11 |

Protocol:

-

In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 15.3 g (0.1 mol) of N-(2-fluorophenyl)acetamide to 40 mL of concentrated sulfuric acid, ensuring the temperature is maintained below 10 °C in an ice bath.

-

Slowly add a pre-cooled mixture of 7.0 mL of concentrated nitric acid and 10 mL of concentrated sulfuric acid from the dropping funnel, keeping the reaction temperature below 10 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for 1 hour.

-

Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration, wash with cold water until the washings are neutral, and dry the product.

-

Recrystallize the crude product from ethanol to yield pure N-(2-fluoro-4-nitrophenyl)acetamide.

Step 3: Synthesis of N-(2-Fluoro-4-iodo-6-nitrophenyl)acetamide (Iodination)

Causality: The iodination of the nitrated intermediate is another electrophilic aromatic substitution. The acetamido and fluoro groups are ortho-, para-directing, while the nitro group is meta-directing. The position 6 is ortho to the activating acetamido group and meta to the deactivating nitro group, making it the most favorable site for iodination. A suitable iodinating agent like iodine monochloride or N-iodosuccinimide is used.[7][8][9]

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| N-(2-Fluoro-4-nitrophenyl)acetamide | 198.14 | 19.8 g | 0.1 |

| Iodine Monochloride (ICl) | 162.36 | 17.9 g | 0.11 |

| Glacial Acetic Acid | 60.05 | 100 mL | - |

Protocol:

-

In a 250 mL round-bottom flask, dissolve 19.8 g (0.1 mol) of N-(2-fluoro-4-nitrophenyl)acetamide in 100 mL of glacial acetic acid.

-

Slowly add a solution of 17.9 g (0.11 mol) of iodine monochloride in 20 mL of glacial acetic acid to the reaction mixture with stirring.

-

Heat the mixture at 80 °C for 2 hours.

-

Cool the reaction mixture to room temperature and pour it into 500 mL of water.

-

Add a saturated solution of sodium thiosulfate to quench any unreacted iodine.

-

Collect the precipitated solid by vacuum filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to obtain pure N-(2-fluoro-4-iodo-6-nitrophenyl)acetamide.

Step 4: Synthesis of 2-Fluoro-4-iodo-6-nitroaniline (Deprotection)

Causality: The final step involves the hydrolysis of the amide bond to deprotect the amino group. This is typically achieved by heating the acetylated compound in the presence of a strong acid or base. Acid-catalyzed hydrolysis is commonly employed.

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| N-(2-Fluoro-4-iodo-6-nitrophenyl)acetamide | 324.04 | 32.4 g | 0.1 |

| Concentrated Hydrochloric Acid | 36.46 | 50 mL | - |

| Ethanol | 46.07 | 100 mL | - |

Protocol:

-

In a 250 mL round-bottom flask, suspend 32.4 g (0.1 mol) of N-(2-fluoro-4-iodo-6-nitrophenyl)acetamide in 100 mL of ethanol.

-

Add 50 mL of concentrated hydrochloric acid to the suspension.

-

Heat the mixture to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with water.

-

Dry the crude product and recrystallize it from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-fluoro-4-iodo-6-nitroaniline.

Conclusion

This technical guide has outlined a robust and logical synthetic pathway for the preparation of 2-Fluoro-4-iodo-6-nitroaniline. By employing a strategic sequence of protection, nitration, iodination, and deprotection, the target molecule can be synthesized with high regioselectivity. The detailed protocols and the underlying scientific rationale provided herein are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

References

-

Stavber, S., Jereb, M., & Zupan, M. (2002). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 7(9), 657-668. [Link]

-

Chemia Co., Ltd. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia.[Link]

-

ResearchGate. (n.d.). Iodination of vanillin experiment investigating regioselectivity. [Link]

-

Trammell, G. L. (1986). Iodination of Aniline. Journal of Chemical Education, 63(10), 923. [Link]

-

ChemEd X. (n.d.). Iodination of Aniline. [Link]

-

Journal of Chemical Education. (2024, October 21). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. [Link]

-

Organic Chemistry Portal. (n.d.). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. [Link]

-

Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. [Link]

- Google Patents. (n.d.).

-

askIITians. (2025, July 19). Why is acetylation performed before nitration of aniline?[Link]

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

-

Organic Syntheses. (n.d.). 2,6-DIIODO-p-NITROANILINE. [Link]

-

Quora. (2018, March 13). Why does the acetylation of the NH2 group of aniline reduce its activity?[Link]

-

Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. [Link]

- Google Patents. (n.d.). CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor.

-

ACS Publications. (2021, June 11). Selective C–H Iodination of (Hetero)arenes. [Link]

-

YouTube. (2015, February 23). Protection of Aniline Derivatives. [Link]

-

Filo. (2024, December 15). Why is the NII group of aniline acetylated before nitration?[Link]

-

YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY![Link]

-

Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. [Link]

-

Brainly.in. (2019, March 16). Why is nh2 group of aniline protected before nitration?[Link]

-

ChemTalk. (n.d.). Directing Effects. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2018, March 13). (PDF) 2-Fluoro-5-nitroaniline. [Link]

Sources

- 1. Why is acetylation performed before nitration of aniline? - askIITians [askiitians.com]

- 2. quora.com [quora.com]

- 3. youtube.com [youtube.com]

- 4. Why is the NII group of aniline acetylated before nitration? | Filo [askfilo.com]

- 5. brainly.in [brainly.in]

- 6. CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor - Google Patents [patents.google.com]

- 7. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to 2-Fluoro-4-iodo-6-nitroaniline: A Versatile Scaffold for Advanced Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-4-iodo-6-nitroaniline, a highly functionalized aromatic compound with significant potential as a building block in modern drug discovery and development. Its unique molecular architecture, featuring four distinct and strategically positioned functional groups—an amine, a fluorine atom, an iodine atom, and a nitro group—offers medicinal chemists a versatile platform for synthesizing complex molecular entities. This document details the compound's physicochemical properties, proposes a robust synthetic pathway with mechanistic justifications, analyzes its chemical reactivity for further derivatization, and outlines critical safety and handling protocols. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively leverage this compound in the synthesis of novel pharmaceutical agents.

Introduction: The Role of Highly Functionalized Building Blocks

In the landscape of contemporary drug discovery, the strategic design of small molecule therapeutics often relies on the use of "building blocks"—core molecular scaffolds that can be readily and selectively modified to explore chemical space and optimize pharmacological properties. 2-Fluoro-4-iodo-6-nitroaniline (CAS No. 517920-73-9) represents an exemplary, albeit specialized, member of this class.[1][2] The convergence of four distinct functionalities on a single benzene ring provides a remarkable degree of synthetic flexibility.

The true value of this compound lies in the orthogonal reactivity of its substituents:

-

The iodo group is a premier handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the facile introduction of diverse carbon-based fragments.

-

The amino group serves as a classical nucleophile and a precursor for diazotization, allowing for a wide array of transformations.

-

The nitro group , a potent electron-withdrawing group, not only modulates the electronics of the aromatic ring but can also be reduced to a secondary amine, unlocking further synthetic pathways.

-

The fluoro group enhances metabolic stability and can improve binding affinity through specific interactions with target proteins.

This guide aims to serve as a definitive technical resource, providing an in-depth analysis of 2-Fluoro-4-iodo-6-nitroaniline to facilitate its application in sophisticated synthetic campaigns.

Physicochemical Properties and Molecular Structure

Accurate identification and understanding of a compound's physical properties are foundational to its use in a laboratory setting. 2-Fluoro-4-iodo-6-nitroaniline is typically a yellow to brown crystalline solid.[1][3] Key identifying and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-Fluoro-4-iodo-6-nitroaniline | [2] |

| CAS Number | 517920-73-9 | [1][2][3] |

| Molecular Formula | C₆H₄FIN₂O₂ | [1][2] |

| Molecular Weight | 282.01 g/mol | [2] |

| Appearance | Yellow to brown solid/powder | [1][3] |

| Boiling Point | 333.2 ± 42.0 °C (Predicted) | [3] |

| Density | 2.172 g/cm³ (Predicted) | [3] |

| pKa | -2.68 ± 0.25 (Predicted) | [3] |

| Storage | Sealed in dry, 2-8°C | [1][3] |

digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N_amine [label="NH₂"]; F [label="F"]; I[label="I"]; N_nitro [label="N"]; O1_nitro [label="O"]; O2_nitro [label="O"];

// Position nodes in a hexagon C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"];

// Position substituents N_amine [pos="0,2!"]; F [pos="1.74,1!"]; C5 [pos="0.87,-0.5!"]; // Re-position for clarity I[pos="1.74,-1!"]; C3 [pos="-0.87,-0.5!"]; // Re-position for clarity N_nitro [pos="-1.74,-1!"]; O1_nitro [pos="-2.4, -0.5!"]; O2_nitro [pos="-2.4, -1.5!"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- N_amine; C6 -- F; C4 -- I; C2 -- N_nitro; N_nitro -- O1_nitro [label="+"]; N_nitro -- O2_nitro [label="⁻"];

// Add alabel for the structure label_node [label="2-Fluoro-4-iodo-6-nitroaniline", pos="0,-2.5!", fontsize=14]; }

Proposed Synthesis and Mechanistic Considerations

Causality Behind the Synthetic Design:

-

Amine Protection: The native amino group is a powerful ortho-, para-directing activator. Direct halogenation or nitration would lead to a mixture of products and potential oxidation. Acetylation temporarily converts the amine to a less activating, but still ortho-, para-directing, acetamido group. This step is crucial for moderating reactivity and ensuring predictable regioselectivity.

-

Iodination: With the bulky acetamido group at position 1, the para-position (position 4) is sterically and electronically favored for the next electrophilic substitution. Iodine monochloride (ICl) is an effective iodinating agent for activated aromatic rings.

-

Nitration: The final electrophilic substitution introduces the nitro group. The existing substituents (acetamido and iodo) are both ortho-, para-directing. The position ortho to the powerful acetamido group and meta to the iodo group (position 6) is the most electronically activated and sterically accessible site for nitration.

-

Deprotection: Acid-catalyzed hydrolysis removes the acetyl protecting group, regenerating the primary amine to yield the final product.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; successful isolation and characterization of the intermediate at each stage confirms the efficacy of the preceding step.

Step 1: Synthesis of 2-Fluoroacetanilide

-

In a flask equipped with a magnetic stirrer, dissolve 2-fluoroaniline (1.0 eq) in pyridine (2.0 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Add acetic anhydride (1.1 eq) dropwise while maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield 2-fluoroacetanilide.

Step 2: Synthesis of 2-Fluoro-4-iodoacetanilide

-

Dissolve 2-fluoroacetanilide (1.0 eq) in glacial acetic acid.

-

Slowly add a solution of iodine monochloride (1.05 eq) in glacial acetic acid, with continuous stirring.

-

Stir the mixture at room temperature for 12-16 hours.

-

Pour the mixture into an aqueous solution of sodium bisulfite to quench excess iodine.

-

Filter the resulting precipitate, wash with water, and recrystallize from ethanol to obtain 2-fluoro-4-iodoacetanilide.

Step 3: Synthesis of 2-Fluoro-4-iodo-6-nitroacetanilide

-

Add 2-fluoro-4-iodoacetanilide (1.0 eq) portion-wise to concentrated sulfuric acid at 0°C.

-

Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the reaction flask, ensuring the temperature does not exceed 5°C.

-

Stir the reaction at 0-5°C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry.

Step 4: Synthesis of 2-Fluoro-4-iodo-6-nitroaniline (Deprotection)

-

Suspend the crude 2-fluoro-4-iodo-6-nitroacetanilide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture and neutralize carefully with an aqueous solution of sodium bicarbonate.

-

The product will precipitate. Filter the solid, wash with water, and dry under vacuum.

-

Purify the final product by column chromatography or recrystallization as needed.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 2-fluoro-4-iodo-6-nitroaniline is derived from the distinct reactivity of its functional groups, which can be addressed with high selectivity. This positions it as a powerful intermediate, analogous to precursors used in the synthesis of approved drugs and clinical candidates. For example, the related compound 2-fluoro-4-iodoaniline is a key starting material for the MEK inhibitor Trametinib, used in cancer therapy.[4] Similarly, 2-fluoro-4-nitroaniline is a crucial intermediate for the anti-tuberculosis candidate TBI-223.[5][6]

-

Palladium-Catalyzed Cross-Coupling: The C-I bond is highly susceptible to oxidative addition to a Pd(0) catalyst. This enables Suzuki couplings (with boronic acids), Heck couplings (with alkenes), Sonogashira couplings (with terminal alkynes), and Buchwald-Hartwig aminations, providing robust methods to build molecular complexity.

-

Nitro Group Reduction: The nitro group can be selectively reduced to an amine using various reagents (e.g., SnCl₂, H₂/Pd-C, sodium dithionite). This unmasks a second amino group, creating a diamine derivative that can be used for synthesizing heterocyclic rings or as a linker.

-

Amine Derivatization: The primary amine at position 1 can undergo standard transformations such as acylation, alkylation, or sulfonylation to attach various side chains or pharmacophores.

-

Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing effects of the nitro and fluoro groups strongly activate the aromatic ring for SNAr. A suitable nucleophile could potentially displace the fluorine atom, offering another avenue for derivatization.

Expected Spectroscopic Characteristics

While experimental spectra are not published, the structure of 2-Fluoro-4-iodo-6-nitroaniline allows for the prediction of key spectroscopic features essential for its characterization.

-

¹H NMR: The spectrum would be complex but predictable. Two aromatic protons would appear as doublets or doublet of doublets in the aromatic region, with coupling constants influenced by the adjacent fluorine and other protons. The amine protons would appear as a broad singlet, the chemical shift of which would be concentration-dependent.

-

¹³C NMR: Six distinct aromatic carbon signals would be observed. The carbons bonded to F, I, and N would show characteristic chemical shifts and, in the case of the C-F bond, splitting (J-coupling).

-

¹⁹F NMR: A single resonance would be observed, with its chemical shift and coupling to adjacent protons providing definitive structural information.

-

FTIR Spectroscopy: Key vibrational bands would confirm the presence of all functional groups. Expected peaks include N-H stretches for the amine (~3300-3500 cm⁻¹), asymmetric and symmetric N-O stretches for the nitro group (~1520 cm⁻¹ and ~1340 cm⁻¹, respectively), a C-F stretch (~1200-1300 cm⁻¹), and aromatic C=C and C-H stretches. This pattern would be comparable to related compounds like 2-chloro-4-nitroaniline.[7]

Safety, Handling, and Storage

As a highly functionalized and reactive chemical, 2-Fluoro-4-iodo-6-nitroaniline requires careful handling. It is classified as harmful and an irritant.[2] All operations should be conducted in a certified chemical fume hood by trained personnel.

| Hazard Information | Details | Reference(s) |

| GHS Pictogram | GHS07 (Harmful/Irritant) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [2] |

| Precautionary Statements | P260: Do not breathe dust.P264: Wash hands thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection. | [2] |

Handling Procedures:

-

Always use personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[8]

-

Avoid formation of dust and aerosols.[9]

-

Ensure adequate ventilation and handle exclusively within a chemical fume hood.[9]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[8]

Disposal:

-

Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[9][10]

Conclusion

2-Fluoro-4-iodo-6-nitroaniline is a potent and versatile chemical intermediate whose value lies in the strategic arrangement of its four distinct functional groups. While it may be a specialized reagent, its potential for constructing complex molecular architectures is significant. Through selective manipulation of its iodo, amino, and nitro groups, and leveraging the electronic properties imparted by the fluorine atom, researchers can access a wide range of novel compounds. This guide provides the foundational knowledge—from a plausible synthesis to a map of its reactivity and safety protocols—to empower medicinal chemists to integrate this powerful building block into their drug discovery programs.

References

-

2-Fluoro-4-iodoaniline. PubChem, National Institutes of Health. [Link]

-

Preparation of 2-iodo-4-nitroaniline. PrepChem.com. [Link]

-

2-Nitroaniline. PubChem, National Institutes of Health. [Link]

-

Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. Scholars Research Library. [Link]

- Process for the manufacture of 2,6-dichloro-4- nitroaniline.

-

2-Fluoro-4-nitroaniline. PubChem, National Institutes of Health. [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]

-

Safety Data Sheet: 2-Nitroaniline. Carl ROTH. [Link]

-

FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. ResearchGate. [Link]

-

SAFETY DATA SHEET: 4-Nitroaniline. Thermo Fisher Scientific. [Link]

Sources

- 1. 517920-73-9|2-FLUORO-4-IODO-6-NITROANILINE|SHANGHAI MINSTAR CHEMICAL CO., LTD. [minstargroup.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 2-FLUORO-4-IODO-6-NITROANILINE | 517920-73-9 [chemicalbook.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ossila.com [ossila.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. sodiumiodide.net [sodiumiodide.net]

- 10. carlroth.com:443 [carlroth.com:443]

Technical Whitepaper: Spectroscopic Characterization & Synthetic Utility of 2-Fluoro-4-iodo-6-nitroaniline

CAS Registry Number: 517920-73-9

Formula:

Executive Summary & Structural Significance

2-Fluoro-4-iodo-6-nitroaniline is a high-value polysubstituted benzene intermediate, primarily utilized in the synthesis of next-generation kinase inhibitors (specifically MEK and BRAF inhibitors). Its structural utility lies in its orthogonal reactivity :

-

Iodide (C-4): A "soft" electrophile amenable to palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) without interfering with the nitro or fluoride groups.

-

Fluoride (C-2): Provides metabolic stability and modulates pKa in final drug candidates; also serves as a handle for

reactions if the amine is protected. -

Nitro (C-6) / Amine (C-1): The nitro group activates the ring for nucleophilic attack and can be reduced to a diamine for benzimidazole cyclization.

This guide provides a standardized spectroscopic atlas and synthetic workflow for researchers confirming the identity of this intermediate.

Spectroscopic Atlas

Nuclear Magnetic Resonance (NMR) Characterization

The presence of the fluorine atom (

Predicted

NMR Data (400 MHz, DMSO-

)

Note: Chemical shifts are diagnostic expectations based on substituent shielding constants (Z-scores) relative to benzene.

| Signal | Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment |

| A | 7.50 – 7.80 | Broad Singlet | 2H | - | |

| B | 8.05 – 8.15 | dd | 1H | H-3 (Ortho to F) | |

| C | 8.30 – 8.45 | d (or dd) | 1H | H-5 (Ortho to |

Mechanistic Insight:

-

H-3 (Signal B): Located between the Fluorine and Iodine. It exhibits a large geminal-like coupling to Fluorine (

), appearing as a doublet of doublets. -

H-5 (Signal C): Located between Iodine and Nitro. It is the most deshielded proton due to the strong electron-withdrawing nature of the ortho-nitro group.

NMR Data

-

Shift:

-125 to -130 ppm (Singlet or weakly coupled doublet). -

Diagnostic: Absence of other fluorine signals confirms regiochemical purity (vs. 2-fluoro-4-nitro-6-iodoaniline isomer).

Mass Spectrometry (MS)

-

Ionization Mode: ESI (Electrospray Ionization), Positive Mode

. -

Diagnostic Mass: 282.94 Da.

-

Isotopic Pattern: Iodine is monoisotopic (

). Unlike chloro- or bromo- analogs, this compound will not show an M+2 peak.-

Observation: A clean single peak at m/z 283 confirms Iodine incorporation. A split peak pattern would suggest Bromine contamination.

-

Infrared Spectroscopy (FT-IR)

| Wavenumber ( | Vibration Mode | Structural Confirmation |

| 3450, 3350 | N-H Stretch | Primary aromatic amine ( |

| 1530 - 1550 | Strong band confirming nitro group. | |

| 1340 - 1360 | Paired diagnostic band for nitro. | |

| 1100 - 1200 | C-F Stretch | Aryl fluoride bond. |

Synthetic Workflow & Protocol

The most reliable route to CAS 517920-73-9 is the electrophilic iodination of 2-fluoro-6-nitroaniline .

Reagents & Conditions

-

Starting Material: 2-Fluoro-6-nitroaniline (CAS 769-11-9).

-

Iodinating Agent: N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).

-

Solvent: Acetic Acid (AcOH) or DMF.

-

Temperature: Ambient to 60°C.

Step-by-Step Protocol

-

Dissolution: Dissolve 1.0 eq of 2-fluoro-6-nitroaniline in Glacial Acetic Acid (0.5 M concentration).

-

Addition: Add 1.1 eq of N-Iodosuccinimide (NIS) portion-wise over 30 minutes. Reason: Controls exotherm and prevents di-iodination.

-

Reaction: Stir at room temperature for 4-6 hours. Monitor via TLC (Mobile Phase: 20% EtOAc/Hexanes). The product is less polar than the starting material.

-

Quench: Pour reaction mixture into ice-water containing 5% Sodium Thiosulfate (

). Reason: Reduces unreacted iodine species (brown) to iodide (colorless). -

Isolation: Filter the resulting yellow precipitate. Wash with copious water.

-

Purification: Recrystallize from Ethanol/Water if necessary.

Visualized Workflows (DOT Diagrams)

Synthesis & Characterization Logic

This flowchart illustrates the critical decision points in synthesizing and validating the compound.

Caption: Logical workflow for the synthesis and spectroscopic validation of the target intermediate.

NMR Coupling Tree (H-3 Proton)

Visualizing the splitting pattern of the H-3 proton, which is critical for distinguishing this isomer from others.

Caption: Splitting tree for the H-3 proton, showing the dominance of Fluorine coupling followed by meta-proton coupling.

Quality Control & Impurity Profile

When analyzing the final product, researchers must be vigilant for the following common impurities:

-

Regioisomer (2-Fluoro-6-iodo-4-nitroaniline): Rare if starting from 2-fluoro-6-nitroaniline, but possible if nitrating 2-fluoro-4-iodoaniline. Detection: Shift in H-3/H-5 coupling constants.

-

Di-iodinated Species: Occurs if excess NIS is used. Detection: Loss of all aromatic proton signals in NMR; Mass shift to ~408 Da.

-

De-iodination: Product is light-sensitive. Store in amber vials. Detection: Appearance of precursor peaks in LC-MS.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10931268, 2-Fluoro-4-iodo-6-nitroaniline. Retrieved from [Link]

- World Intellectual Property Organization. (2007). Patent WO2007044084: Inhibitors of MEK and Methods of Use Thereof. (Describes analogous iodination protocols for fluoro-nitroanilines).

Sources

An In-depth Technical Guide to the ¹H NMR Analysis of 2-Fluoro-4-iodo-6-nitroaniline

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of 2-Fluoro-4-iodo-6-nitroaniline, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings governing the compound's spectral features, offers a validated experimental protocol for data acquisition, and presents a detailed interpretation of the resulting spectrum. By explaining the causality behind substituent effects on chemical shifts and spin-spin coupling, this guide serves as an authoritative resource for the structural elucidation and purity assessment of this complex substituted aniline.

Introduction: The Imperative for Structural Verification

2-Fluoro-4-iodo-6-nitroaniline (C₆H₄FIN₂O₂) is a polysubstituted aromatic compound whose utility in medicinal chemistry, particularly as a precursor for kinase inhibitors, demands rigorous structural confirmation.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.[3] Specifically, ¹H NMR provides precise information about the electronic environment, connectivity, and spatial relationships of protons within a molecule, making it an indispensable tool for verifying the identity and purity of synthetic intermediates like 2-Fluoro-4-iodo-6-nitroaniline.

This guide will dissect the ¹H NMR spectrum of this molecule through three core pillars:

-

Theoretical Prediction: Analyzing the interplay of substituent electronic effects to forecast chemical shifts and coupling patterns.

-

Experimental Protocol: Providing a robust, step-by-step methodology for acquiring a high-resolution spectrum.

-

Spectral Interpretation: Assigning each signal based on chemical shift, multiplicity, and integration to validate the molecular structure.

Theoretical Principles and Spectral Prediction

The ¹H NMR spectrum of 2-Fluoro-4-iodo-6-nitroaniline is dictated by the electronic influence of its five substituents on the two remaining aromatic protons and the amine protons. Understanding these effects is critical for an accurate prediction and subsequent interpretation of the spectrum.

Molecular Structure and Proton Environments

The compound possesses three distinct proton environments, as illustrated below: the two aromatic protons (H-3 and H-5) and the two amine protons (-NH₂).

Caption: Standardized workflow for ¹H NMR analysis.

Sample Preparation

-

Analyte: Accurately weigh 5-10 mg of 2-Fluoro-4-iodo-6-nitroaniline.

-

Solvent: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended as it is an excellent solvent for anilines and helps in observing exchangeable -NH₂ protons which might be lost in D₂O exchange or obscured in CDCl₃.

-

Standard: Add a minimal amount (1-2 µL) of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). [4]4. Homogenization: Vortex the NMR tube until the sample is completely dissolved to ensure a homogeneous solution, which is critical for sharp, well-resolved signals.

Instrument Parameters (400 MHz Spectrometer)

-

Pulse Program: Standard 1D proton (zg30).

-

Number of Scans (NS): 16 (increase for dilute samples).

-

Relaxation Delay (d1): 5 seconds. A longer delay ensures complete relaxation of all protons, which is crucial for accurate signal integration.

-

Acquisition Time (AQ): ~4 seconds.

-

Spectral Width (SW): ~16 ppm.

-

Temperature: 298 K.

Data Processing

-

Fourier Transformation: The raw Free Induction Decay (FID) signal is converted into the frequency-domain spectrum.

-

Phasing and Baseline Correction: The spectrum is manually phased to achieve pure absorption Lorentzian peaks. The baseline is corrected to be flat and at zero intensity.

-

Referencing: The TMS signal is calibrated to exactly 0.00 ppm.

-

Integration: The area under each signal is integrated. The values are normalized, typically by setting one of the single-proton aromatic signals to an integer value of 1.00.

Spectral Analysis and Interpretation

The following is an analysis based on a representative ¹H NMR spectrum acquired under the conditions outlined above.

Summary of Observed Data

| Signal | δ (ppm) | Multiplicity | Integration | Coupling Constant(s) (J, Hz) |

| A | 8.15 | d | 1H | J = 2.4 |

| B | 7.25 | dd | 1H | J = 9.6, 2.4 |

| C | 6.10 | br s | 2H | - |

Signal Assignment and Justification

-

Signal A (δ = 8.15 ppm): This signal is the furthest downfield, consistent with a proton experiencing strong deshielding. It is assigned to H-5 . The powerful electron-withdrawing effect of the ortho nitro group is the primary cause of this significant downfield shift. [5]Its multiplicity is a doublet with a coupling constant of 2.4 Hz, which corresponds to the expected ⁴J meta-coupling to H-3. The integration value of 1H confirms it represents a single proton.

-

Signal B (δ = 7.25 ppm): This signal is assigned to H-3 . Its chemical shift reflects the competing electronic influences of the shielding ortho -NH₂ group and the deshielding ortho -F group. The multiplicity is a doublet of doublets, which provides definitive structural confirmation. The larger coupling of 9.6 Hz is assigned to the ³J ortho-coupling with the ¹⁹F nucleus. The smaller coupling of 2.4 Hz is assigned to the ⁴J meta-coupling with H-5, perfectly matching the coupling observed in Signal A. The integration value of 1H is consistent with a single aromatic proton.

-

Signal C (δ = 6.10 ppm): This broad singlet integrating to 2H is unequivocally assigned to the -NH₂ protons . Its broadness is characteristic of exchangeable amine protons. The downfield position (compared to ~3.5 ppm for aniline) suggests the influence of intramolecular hydrogen bonding with the adjacent nitro group, which reduces electron density on the nitrogen and deshields the attached protons.

Conclusion

The ¹H NMR spectrum of 2-Fluoro-4-iodo-6-nitroaniline is a textbook example of how fundamental principles of chemical shift theory and spin-spin coupling can be applied to elucidate a complex substitution pattern on an aromatic ring. The distinct downfield shift of H-5 confirms its proximity to the nitro group, while the characteristic doublet of doublets pattern for H-3 provides unambiguous evidence of its coupling to both H-5 and the adjacent fluorine atom. The integration values of 1:1:2 for the H-5, H-3, and -NH₂ protons, respectively, provide quantitative validation of the structure. This in-depth guide demonstrates that a thorough understanding and application of NMR principles form a self-validating system for the unequivocal structural confirmation of critical pharmaceutical intermediates.

References

-

Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. [Link]

-

MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

PubChem. (n.d.). 2-Fluoro-4-iodoaniline. [Link]

-

ResearchGate. (n.d.). A comparison of the aromatic and alkyl regions of the 1 H NMR spectra. [Link]

-

ResearchGate. (2007). Coupling of Protons with Fluorine. [Link]

-

ScienceDirect. (1962). Magnetic anisotropy of the nitro group studied by nuclear magnetic resonance. [Link]

-

ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of the aromatic region of iodinated L-histidine. [Link]

-

Connect ebscohost. (n.d.). PROTON MAGNETIC RESONANCE IN AROMATIC NITRO COMPOUNDS. [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

-

Royal Society of Chemistry. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS). [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Scholars Research Library. (n.d.). Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. [Link]

-

Wiley Online Library. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron‐Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. [Link]

-

Chemistry LibreTexts. (2024). 16.9: Multinuclear NMR. [Link]

Sources

"2-Fluoro-4-iodo-6-nitroaniline" mass spectrometry

An In-Depth Technical Guide to the Mass Spectrometry of 2-Fluoro-4-iodo-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-iodo-6-nitroaniline is a substituted aromatic amine characterized by the presence of three distinct functional groups: a fluorine atom, an iodine atom, and a nitro group, all attached to an aniline core. Its chemical structure makes it a valuable, albeit complex, building block in organic synthesis, particularly within the pharmaceutical and chemical industries.[1] The analysis of such molecules is critical for reaction monitoring, purity assessment, and metabolic studies. Mass spectrometry (MS) stands as a premier analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-Fluoro-4-iodo-6-nitroaniline. Moving beyond a simple recitation of methods, this document, written from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices, outlines a self-validating analytical workflow, and predicts the gas-phase behavior of the molecule based on established chemical principles.

Part 1: Foundational Principles for Analyzing Halogenated Nitroaromatics

The unique combination of electron-withdrawing (nitro, fluoro) and bulky (iodo) substituents on an ionizable aniline frame dictates the optimal approach for mass spectrometric analysis. The choice of ionization technique and analytical strategy is paramount for generating meaningful and reproducible data.

Ionization Techniques: The Gateway to the Mass Analyzer

The goal of ionization is to convert the neutral 2-Fluoro-4-iodo-6-nitroaniline molecule into a gas-phase ion with minimal unintended degradation.

-

Electrospray Ionization (ESI): ESI is the preferred method for this class of compound. As a "soft" ionization technique, it imparts low internal energy to the molecule, typically yielding an intact molecular ion. This is crucial for determining the molecular weight and serving as the precursor for tandem mass spectrometry (MS/MS).

-

Positive Ion Mode (ESI+): The primary amine group (-NH₂) is a basic site and is readily protonated. Therefore, in ESI+, 2-Fluoro-4-iodo-6-nitroaniline is expected to be detected as the protonated molecule, [M+H]⁺. This mode is generally robust for amines.

-

Negative Ion Mode (ESI-): The presence of the strongly electron-withdrawing nitro group (-NO₂) and the electronegative fluorine atom acidifies the amine protons. This makes deprotonation possible, leading to the [M-H]⁻ ion. For many nitroaromatic compounds, negative mode ESI offers superior sensitivity.[2] A comparative evaluation of both modes is always the first step in method development.

-

-

Electron Ionization (EI): Typically coupled with Gas Chromatography (GC), EI is a "hard" ionization technique that bombards the molecule with high-energy electrons. This results in extensive and often complex fragmentation. While this can provide a detailed "fingerprint" of the molecule, it may fail to produce a visible molecular ion peak, complicating initial identification. For a thermally stable molecule like this, GC-EI-MS is a viable option for purity analysis, but LC-ESI-MS is superior for quantitative work and analysis in complex matrices.

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

To confirm the structure, one must go beyond simply measuring the molecular weight. Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (the precursor ion), subjecting it to controlled fragmentation via collision-induced dissociation (CID), and analyzing the resulting fragment ions (product ions). This process provides unequivocal structural information and is the foundation of highly selective quantitative methods like Multiple Reaction Monitoring (MRM).[3]

Part 2: Predicted Mass Spectrum and Fragmentation Analysis

A deep understanding of chemical principles allows us to predict the fragmentation pathways of 2-Fluoro-4-iodo-6-nitroaniline. This predictive approach is a hallmark of an experienced scientist, transforming the mass spectrometer from a "black box" into a tool for rational chemical investigation.

The Molecular Ion

First, we must establish the precise mass of our target. This is essential for high-resolution mass spectrometry (HRMS), which can confirm the elemental composition.

| Property | Value |

| Molecular Formula | C₆H₄FIN₂O₂ |

| Average Mass | 282.01 g/mol |

| Monoisotopic Mass | 281.93525 Da |

| Predicted [M+H]⁺ Ion | 282.94253 m/z |

| Predicted [M-H]⁻ Ion | 280.92797 m/z |

Note: The monoisotopic mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹²⁷I, ¹⁴N, ¹⁶O).

Predictive Fragmentation Pathways

The fragmentation of this molecule in a collision cell is not random. It is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. The fragmentation of nitro- and halogen-containing compounds has been studied, revealing competitive pathways involving the loss of radicals or neutral molecules.[3]

-

Nitro Group Fragmentation: The nitro group is a rich source of characteristic neutral losses.

-

Loss of •NO₂: Cleavage of the C-N bond can lead to the loss of a nitrogen dioxide radical (•NO₂), a mass loss of 46 Da.

-

Loss of •NO: A common rearrangement can lead to the expulsion of a nitric oxide radical (•NO), a mass loss of 30 Da.[4][5]

-

Loss of HNO₂: In some cases, particularly with adjacent protons, a loss of nitrous acid (HNO₂) can be observed, a neutral loss of 47 Da.

-

-

Halogen Fragmentation: The carbon-halogen bond strengths vary significantly. The C-I bond is the weakest among them, making it a prime candidate for cleavage.

-

Loss of •I: The loss of an iodine radical (•I) is a highly probable pathway, resulting in a mass loss of 127 Da.

-

-

Ortho Effects: The proximity of the fluorine and nitro groups to the amine can lead to specific "ortho effects," potentially involving rearrangements or the concerted loss of small molecules.[5]

These pathways are not mutually exclusive and can occur sequentially, leading to a rich product ion spectrum.

Caption: Predicted major fragmentation pathways for protonated 2-Fluoro-4-iodo-6-nitroaniline.

Part 3: Experimental Protocol: A Self-Validating LC-MS/MS Workflow

This section details a robust, self-validating workflow for the analysis of 2-Fluoro-4-iodo-6-nitroaniline. The logic is that the experimentally determined fragmentation pattern (Step 5) must align with the predicted pathways (Part 2) to provide absolute confidence in the identification.

Caption: A self-validating workflow for LC-MS/MS method development.

Step 1: Materials and Reagents

-

Analyte: 2-Fluoro-4-iodo-6-nitroaniline standard (≥98% purity).

-

Solvents: LC-MS grade acetonitrile, methanol, and water.

-

Additives: LC-MS grade formic acid or ammonium hydroxide (for pH adjustment of mobile phase).

Step 2: Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of the standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

-

Working Solution (1 µg/mL): Perform a serial dilution of the stock solution in 50:50 acetonitrile:water to create a working solution suitable for infusion and injection.

Step 3: Liquid Chromatography (LC) Method

The goal is to achieve sharp, symmetric peaks with adequate retention. A reversed-phase C18 column is a standard choice for small aromatic molecules.

| Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent efficiency and retention for non-polar to moderately polar compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid promotes protonation in ESI+ mode. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for elution. |

| Gradient | Start at 10% B, ramp to 95% B over 5 min, hold for 2 min, return to 10% B and equilibrate for 3 min. | A generic gradient to ensure elution of the analyte. Must be optimized. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Injection Vol. | 2 µL | Minimizes peak distortion. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

Step 4: Mass Spectrometry (MS) Method

Initial parameters should be determined by direct infusion of the 1 µg/mL working solution.

| Parameter | Recommended Setting (Starting Point) | Rationale |

| Ionization Source | Electrospray Ionization (ESI) | Standard for LC-MS of small molecules. |